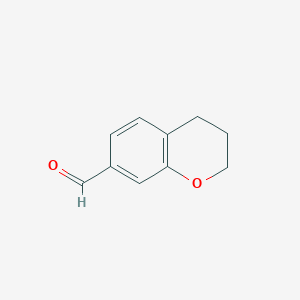

Chromane-7-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKMRRGPTDRTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Chromane-7-carbaldehyde: Properties, Synthesis, and Applications for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromane Scaffold and the Significance of the 7-Carbaldehyde Moiety

The chromane ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry and is widely distributed in nature.[1] Its derivatives are known to possess a wide array of pharmacological activities, including antioxidant, anticancer, and antiepileptic properties.[2] Chromane-7-carbaldehyde, also known as 3,4-dihydro-2H-1-benzopyran-7-carbaldehyde, represents a key synthetic intermediate, offering a reactive aldehyde functionality at the 7-position of the chromane nucleus. This strategic placement of an electrophilic group on a biologically relevant scaffold opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its potential as a building block in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. While experimental data for some properties of this compound are not widely reported in publicly available literature, key identifiers and supplier-provided information are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀O₂ | [3][4] |

| Molecular Weight | 162.19 g/mol | [3] |

| CAS Number | 124362-47-6 | [3][4] |

| Purity | Typically ≥95% | [3][4] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Not explicitly stated in available literature | - |

| Boiling Point | Not explicitly stated in available literature | - |

| Solubility | Not explicitly stated in available literature | - |

Note: The lack of publicly available, experimentally determined physical constants such as melting point, boiling point, and solubility highlights the need for researchers to perform these characterizations upon acquisition of the compound.

Chemical Structure and Reactivity

The chemical structure of this compound is foundational to its reactivity. The molecule consists of a dihydropyran ring fused to a benzene ring, with a carbaldehyde group at the 7-position.

Caption: Chemical structure of this compound.

The reactivity of this compound is dominated by the chemistry of the aromatic aldehyde and the chromane nucleus.

Reactions of the Aldehyde Group: The aldehyde functionality is a versatile electrophilic center, susceptible to nucleophilic attack. This allows for a wide range of transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (Chromane-7-carboxylic acid), providing a different functional handle for further derivatization, such as amide or ester formation.

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol (7-hydroxymethyl-chromane). This transformation can be achieved using various reducing agents like sodium borohydride or lithium aluminum hydride.

-

Reductive Amination: This powerful reaction allows for the introduction of primary or secondary amines by reacting the aldehyde with an amine in the presence of a reducing agent, forming a diverse library of amino-substituted chromane derivatives.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reaction with phosphorus ylides (Wittig reaction) or other related olefination reagents. This enables the extension of the carbon skeleton and the introduction of various substituents.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or nitroalkanes, to form new carbon-carbon bonds and extend the molecular framework.

Reactions involving the Chromane Nucleus: The aromatic ring of the chromane scaffold can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the directing effects of the existing substituents (the ether oxygen and the aldehyde group).

Synthesis of this compound: A Conceptual Pathway

A potential retrosynthetic analysis for this compound is depicted below:

Caption: Retrosynthetic analysis of this compound.

A forward synthetic approach could involve the following key steps:

Step 1: Friedel-Crafts Acylation of a Protected Phenol. Starting with a suitably protected m-cresol, a Friedel-Crafts acylation could introduce an acetyl group at the para-position to the hydroxyl group.

Step 2: Introduction of the Dihydropyran Ring. The resulting acetophenone could then be reacted with a three-carbon synthon, such as acrolein or a protected equivalent, under acidic or basic conditions to construct the dihydropyran ring of the chromane nucleus.

Step 3: Conversion of the Acetyl Group to a Carbaldehyde. The acetyl group at the 7-position would then need to be converted to the desired carbaldehyde. This could potentially be achieved through a multi-step sequence, for example, by reduction to the corresponding alcohol followed by oxidation.

Experimental Protocol: A General Method for Chromene Synthesis

While not specific to this compound, a general, widely cited method for the synthesis of 2H-chromenes involves the condensation of salicylaldehydes with active methylene compounds. This can provide a conceptual basis for designing a synthesis. For instance, the reaction of a substituted salicylaldehyde with malononitrile can lead to the formation of a chromene derivative.[5]

Spectral Characterization (Predicted)

Without experimental data, we can predict the expected spectral features of this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants, in the range of δ 6.8-7.8 ppm.

-

Chromane Protons: The protons on the dihydropyran ring would appear as multiplets in the upfield region. The two protons at C4 (adjacent to the aromatic ring) would likely be around δ 2.7-3.0 ppm, and the two protons at C3 would be in the region of δ 1.9-2.2 ppm. The two protons at C2 (adjacent to the ether oxygen) would be the most downfield of the aliphatic protons, likely around δ 4.2-4.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A resonance in the highly downfield region, characteristic of an aldehyde, around δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing more downfield.

-

Aliphatic Carbons: Three signals for the C2, C3, and C4 carbons of the dihydropyran ring, typically in the range of δ 20-70 ppm. The C2 carbon, being attached to oxygen, would be the most downfield of the three.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the region of 1450-1600 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic band in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending bands in the 750-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 162).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the aldehyde group (CHO, 29 amu) to give a fragment at m/z = 133. Other fragmentations could involve the cleavage of the dihydropyran ring.

Potential Applications in Drug Discovery and Development

The chromane scaffold is a well-established pharmacophore, and the introduction of a versatile aldehyde group at the 7-position makes this compound a highly attractive starting material for the synthesis of new chemical entities with potential therapeutic value.[1]

Caption: Potential derivatization pathways and therapeutic applications.

The aldehyde functionality allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets. For instance, the synthesis of chromane-based Schiff bases, hydrazones, and other heterocyclic derivatives can be readily achieved from this compound. These classes of compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

Given that various chromane derivatives have shown promise as anticancer and antiepileptic agents, it is plausible that novel derivatives of this compound could be investigated for these therapeutic areas.[2] The lipophilic nature of the chromane core can contribute to favorable pharmacokinetic properties, such as cell membrane permeability.

Safety and Handling

This compound is classified as harmful and an irritant.[4] The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[3]

Conclusion

This compound is a valuable synthetic intermediate that combines the biologically relevant chromane scaffold with a versatile aldehyde functionality. While a comprehensive experimental characterization of its physical properties is not yet widely available, its chemical reactivity is well-defined by the constituent functional groups. Its potential as a building block for the synthesis of novel therapeutic agents is significant, particularly in the areas of oncology and neurology. Further research into the synthesis of diverse libraries of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.

References

-

Lead Sciences. This compound. [Link]

-

PubChem. 7-methoxy-2H-chromene-3-carbaldehyde. [Link]

-

ResearchGate. Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]

-

PubMed. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]

-

ResearchGate. The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl coumarin (4). [Link]

-

ResearchGate. Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. [Link]

-

SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

-

ScienceDirect. Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. [Link]

-

PubChem. Chroman. [Link]

-

YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]

-

Atlantis Press. The Study on Biological and Pharmacological Activity of Coumarins. [Link]

-

PubChem. Indole-7-carboxaldehyde. [Link]

-

SpectraBase. Cyclohexane carboxaldehyde. [Link]

-

Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. [Link]

-

Wiley Science Solutions. Spectral Databases. [Link]

-

PubMed. Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. [Link]

-

IRUG. Spectral Database Index. [Link]

-

PhotochemCAD. FL001. Chromane. [Link]

Sources

- 1. Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Spectral Database Index | IRUG [irug.org]

An In-depth Technical Guide to the Synthetic Utility and Biological Potential of Chromane-7-carbaldehyde

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

Chromane-7-carbaldehyde, while not associated with a known biological mechanism of action, represents a significant starting point for synthetic and medicinal chemistry endeavors. The chromane scaffold is a well-established "privileged structure" in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities. This guide eschews a speculative mechanism for the title compound and instead provides a technically grounded overview of its synthetic utility and a strategic framework for exploring its biological potential. We will detail the synthetic routes to this compound, explore the chemical reactivity of its aldehyde functional group for library generation, and contextualize its potential by reviewing the established bioactivities of the broader chromane class. Furthermore, we present validated, step-by-step protocols for initial biological screening, offering a roadmap for researchers to unlock the therapeutic promise of this and related molecules.

The Chromane Scaffold: A Privileged Motif in Medicinal Chemistry

The chromane ring system, a fusion of a benzene ring and a dihydropyran ring, is a cornerstone of medicinal chemistry.[1][2] This bicyclic heterocycle is found in a vast array of natural products and synthetic drugs, demonstrating a remarkable breadth of biological activities.[3] The structural rigidity and synthetic tractability of the chromane nucleus make it an ideal scaffold for the development of novel therapeutic agents.[4][5]

Derivatives of the chromane scaffold have been reported to possess a wide spectrum of pharmacological properties, including:

The diverse bioactivities associated with this scaffold underscore the potential of novel derivatives like this compound as starting points for drug discovery programs.[2][10]

Synthesis and Chemical Reactivity of this compound

The utility of this compound as a molecular building block is predicated on its efficient synthesis and the versatile reactivity of its aldehyde functional group.

Representative Synthesis of Chromane Derivatives

While specific high-yield syntheses for this compound are proprietary or embedded in broader synthetic schemes, general methods for producing chromane structures are well-documented. One common approach involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone.[11] A convergent synthesis of chromane derivatives has been reported via a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, a method that proceeds under mild conditions with simple starting materials.[12][13]

Experimental Protocol: General Synthesis of a Chromane Scaffold

This protocol is a representative example of chromane synthesis and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a solution of an appropriate ortho-hydroxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the desired alkene (1.2 eq).

-

Catalyst Addition: Introduce a catalytic amount of triflimide (HNTf2) (e.g., 0.05 eq) to the reaction mixture.

-

Reaction Progression: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired chromane derivative.

Chemical Reactivity and Library Generation

The carbaldehyde group at the 7-position is a versatile chemical handle for generating a diverse library of derivatives. The reactivity of this aldehyde allows for a range of chemical transformations, providing a foundation for structure-activity relationship (SAR) studies.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Reductive Amination | Amine, NaBH(OAc)3 | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | Substituted Alkene |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |

The generation of a focused library of this compound derivatives through these reactions is a critical step in exploring its biological potential.

Caption: Synthetic pathways from this compound.

A Strategic Framework for Biological Activity Screening

Given the lack of established biological targets for this compound, a logical first step is to perform broad-based phenotypic screening to identify potential areas of biological activity. A tiered approach, starting with general cytotoxicity and antioxidant assays, can efficiently guide further, more specific investigations.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencescholar.us [sciencescholar.us]

- 9. dspace.uevora.pt [dspace.uevora.pt]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Chromane synthesis [organic-chemistry.org]

Methodological & Application

The Giese Reaction: A Powerful Tool for the Synthesis of Chroman-2-ones

Application Note & Protocols for Researchers

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Enduring Relevance of Radical Chemistry in Heterocyclic Synthesis

The chroman-2-one (dihydrocoumarin) scaffold is a privileged motif in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The development of efficient and versatile methods for the synthesis of substituted chroman-2-ones is therefore of significant interest to the drug development community. Among the various synthetic strategies, the Giese reaction, a powerful tool for carbon-carbon bond formation via radical intermediates, has emerged as a robust method for the construction of these valuable heterocyclic systems. This application note provides a comprehensive overview of the Giese reaction for the synthesis of chroman-2-ones, detailing both the classic tin-mediated approach and a modern, visible-light-driven photoredox catalytic method. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the scope and limitations of each approach, offering researchers the necessary insights to successfully implement these reactions in their own laboratories.

Theoretical Framework: Understanding the Giese Reaction

The Giese reaction, in its broadest sense, involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor).[1] The resulting radical intermediate is then typically quenched by a hydrogen atom donor to afford the final product. This process allows for the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.

The Classic Giese Reaction: A Tin-Mediated Pathway

Historically, the Giese reaction has been performed using alkyl halides as radical precursors, tributyltin hydride (Bu₃SnH) as a hydrogen atom donor, and a radical initiator such as azobisisobutyronitrile (AIBN).[2] The reaction is typically initiated by the thermal decomposition of AIBN, which generates a radical that abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). This tin radical then abstracts a halogen atom from the alkyl halide to generate the key carbon-centered radical. This radical subsequently adds to the electron-deficient alkene. The newly formed radical adduct then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, thus propagating the radical chain reaction.

A Modern Approach: Visible-Light Photoredox Catalysis

While effective, the classic Giese reaction suffers from drawbacks associated with the use of stoichiometric amounts of toxic tin reagents, which can be difficult to remove from the final product.[3] Modern advancements in photoredox catalysis have provided a more environmentally benign and efficient alternative.[4] In the context of chroman-2-one synthesis, a particularly elegant approach involves a doubly decarboxylative Giese reaction.[5] This method utilizes a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process.[6][7] In this specific application, coumarin-3-carboxylic acids serve as both the radical precursor and the Michael acceptor. The reaction begins with the photocatalyst oxidizing a suitable electron donor, which in turn promotes the decarboxylation of an alkyl carboxylic acid (the radical precursor), generating an alkyl radical. This alkyl radical then adds to the double bond of the coumarin-3-carboxylic acid. The resulting radical intermediate undergoes a second decarboxylation, which is facilitated by the photocatalytic cycle, to afford the final 4-substituted-chroman-2-one. This method avoids the use of toxic tin reagents and often proceeds under mild reaction conditions.[8]

Mechanistic Diagrams

Classic Tin-Mediated Giese Reaction for Lactone Synthesis

Figure 1: Catalytic cycle of the classic tin-mediated Giese reaction.

Visible-Light Photoredox Doubly Decarboxylative Giese Reaction

Figure 2: Mechanism of the visible-light photoredox Giese reaction.

Experimental Protocols

Protocol 1: Classic Giese Reaction for Chroman-2-one Synthesis (Adapted from a General Procedure)

This protocol is adapted from a general procedure for tin-mediated radical cyclization and should be optimized for specific substrates.[9]

Materials:

-

Appropriately substituted coumarin (Michael acceptor)

-

Alkyl halide (e.g., alkyl iodide)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)

-

Syringe pump

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the coumarin derivative (1.0 equiv) and a minimal amount of anhydrous toluene.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes.

-

Heating: Heat the mixture to reflux (approximately 110 °C for toluene).

-

Reagent Addition: In a separate flask, prepare a solution of the alkyl halide (1.2 equiv), tributyltin hydride (1.1 equiv), and AIBN (0.1 equiv) in anhydrous toluene.

-

Slow Addition: Using a syringe pump, add the solution from step 4 to the refluxing reaction mixture over a period of 4-6 hours. This slow addition is crucial to maintain a low concentration of the tin hydride and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product is often contaminated with tin byproducts. Purification can be achieved by flash column chromatography on silica gel. A common method to remove tin residues is to partition the crude mixture between acetonitrile and hexane; the desired product typically has a higher affinity for the acetonitrile layer.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Radical reactions are sensitive to oxygen and water, which can quench the radical intermediates.

-

Slow Addition of Tin Hydride: This minimizes the rate of direct reduction of the alkyl halide and other unwanted side reactions.[10]

-

AIBN as Initiator: AIBN is a common thermal radical initiator that decomposes at a convenient rate at the reflux temperature of toluene.[10]

Protocol 2: Visible-Light Photoredox Doubly Decarboxylative Giese Reaction for 4-Substituted-Chroman-2-one Synthesis

This protocol is based on the work of Albrecht and coworkers.[5]

Materials:

-

Coumarin-3-carboxylic acid (1.0 equiv)

-

Alkyl carboxylic acid (e.g., N-(acyloxy)phthalimide as a precursor) (1.5 equiv)

-

Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)

-

Base (e.g., triethylamine, Et₃N) (2.0 equiv)

-

Anhydrous solvent (e.g., acetonitrile)

-

Visible light source (e.g., blue LEDs)

-

Schlenk tubes or similar reaction vessels for inert atmosphere

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the coumarin-3-carboxylic acid (1.0 equiv), the alkyl carboxylic acid precursor (1.5 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous acetonitrile via syringe.

-

Irradiation: Place the reaction mixture in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted-chroman-2-one.

Causality Behind Experimental Choices:

-

Photocatalyst: The choice of photocatalyst is critical as its redox potentials must be suitable to engage in the desired single-electron transfer events with the substrates.

-

Base: The base is required to deprotonate the carboxylic acids, forming the carboxylate anions which are more readily oxidized.

-

Visible Light: The energy from visible light is necessary to excite the photocatalyst to its catalytically active state.

Data Presentation: Substrate Scope

The visible-light photoredox Giese reaction for the synthesis of 4-substituted-chroman-2-ones has been shown to be tolerant of a variety of functional groups on both the coumarin-3-carboxylic acid and the alkyl radical precursor.

Table 1: Substrate Scope for the Photoredox Synthesis of 4-Substituted-Chroman-2-ones (Data adapted from Moczulski et al., 2021)[5]

| Entry | Coumarin-3-carboxylic Acid Substituent | Alkyl Radical Precursor | Product | Yield (%) |

| 1 | H | tert-Butyl | 4-(tert-butyl)chroman-2-one | 85 |

| 2 | 6-Cl | tert-Butyl | 6-chloro-4-(tert-butyl)chroman-2-one | 78 |

| 3 | 7-OMe | tert-Butyl | 7-methoxy-4-(tert-butyl)chroman-2-one | 81 |

| 4 | H | Cyclohexyl | 4-(cyclohexyl)chroman-2-one | 75 |

| 5 | H | Isopropyl | 4-isopropylchroman-2-one | 65 |

Conclusion and Future Outlook

The Giese reaction represents a powerful and versatile strategy for the synthesis of substituted chroman-2-ones. While the classic tin-mediated protocol remains a useful tool, modern photoredox-catalyzed methods offer a milder, more sustainable, and often more efficient alternative. The doubly decarboxylative approach is particularly noteworthy for its atom economy and the use of readily available carboxylic acids as starting materials. For researchers in drug discovery and natural product synthesis, these methods provide a reliable and adaptable platform for the creation of diverse libraries of chroman-2-one derivatives for biological evaluation. Future research in this area will likely focus on expanding the substrate scope, developing enantioselective variants of the photoredox Giese reaction, and applying these methods to the synthesis of increasingly complex and biologically active molecules.

References

- Giese, B.; Gonzalez-Gomez, J. A.; Witzel, T. Radical Cyclizations of Olefins. Angew. Chem. Int. Ed. Engl.1984, 23 (1), 69–70.

-

Ryu, I.; Uehara, S.; Hirao, H.; Fukuyama, T. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. Org. Lett.2008 , 10 (6), 1005–1008. [Link]

-

Kam, J. T.; Fun, H.-K.; Vo, D.-V.; Le, T.-N. Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules2022 , 27 (2), 405. [Link]

-

ChemOrgChem. Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization| Ring-Opening| Problem solved. YouTube, 27 Oct. 2024. [Link]

-

Giese, B. The Tin Method: Giese Reaction Using Tributyltin Hydride as Hydrogen Donor. ResearchGate, 2015 . [Link]

-

Douglas, J. J.; Sevrin, M. J.; Stephenson, C. R. J. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. ACS Catal.2021 , 11 (15), 9335–9359. [Link]

-

Maji, B. Substrate Scope of Carboxylic Acids. ResearchGate, 2020 . [Link]

-

Lukianov, O.; Tkachuk, V.; Yutilova, K.; Vovk, M.; Sukach, V. Recent advances in the photocatalytic Giese reaction. ResearchGate, 2026 . [Link]

-

Twilton, J.; Le, C.; Knowles, R. R. Direct decarboxylative Giese reactions. Chem. Soc. Rev.2022 , 51 (3), 893–913. [Link]

-

Albrecht, A.; Moczulski, M.; Kowalska, E.; Kuśmierek, E.; Albrecht, Ł. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. J. Org. Chem.2022 , 87 (15), 10037–10047. [Link]

-

Wu, J.; Zhang, L.; Chen, Y. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules2023 , 28 (5), 2375. [Link]

-

El-Hage, F.; Schöll, C.; Pospech, J. Photo-Mediated Decarboxylative Giese-Type Reaction Using Organic Pyrimidopteridine Photoredox Catalysts. J. Org. Chem.2020 , 85 (21), 13853–13867. [Link]

-

Moczulski, M.; Kowalska, E.; Kuśmierek, E.; Albrecht, Ł.; Albrecht, A. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Org. Biomol. Chem.2021 , 19 (33), 7215–7219. [Link]

-

Wu, J.; Li, Y.; Wang, G. Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. Chem. Commun.2018 , 54 (80), 11324–11327. [Link]

-

El-Hage, F.; Schöll, C.; Pospech, J. Photo-Mediated Decarboxylative Giese-Type Reaction Using Organic Pyrimidopteridine Photoredox Catalysts. J. Org. Chem.2020 , 85 (21), 13853–13867. [Link]

-

Baudoin, O. Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. Acc. Chem. Res.2025 , 58 (1), 108–122. [Link]

-

Schelter, A. C.; Knowles, R. R. C(sp3)–H Carboxylation via Carbene/Photoredox Cooperative Catalysis. ChemRxiv, 2023 . [Link]

-

Li, Y.; Wang, S.; Lei, A. Substrate scope of photoredox-coupled C(sp³)–heteroatom bond formation with carboxylic acid as nucleophile. ResearchGate, 2020 . [Link]

-

Nicewicz, D. A.; Macmillan, D. W. C. Decarboxylative Oxygenation via Photoredox Catalysis. Angew. Chem. Int. Ed.2011 , 50 (4), 913–916. [Link]

-

Dong, G. Review of “Natural Product Synthesis” on Nature Chemistry (2011~2013). The Dong Group, 2014 . [Link]

-

Rueping, M.; Koenigs, R. M.; Zoller, J. Visible-Light Photoredox-Catalyzed Giese Reaction: Decarboxylative Addition of Amino Acid Derived α-Amino Radicals to Electron-Deficient Olefins. Adv. Synth. Catal.2011 , 353 (14-15), 2539–2543. [Link]

-

Wu, J.; Zhang, L.; Chen, Y. Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. Molecules2022 , 27 (19), 6649. [Link]

-

Wang, G.; Li, Y.; Wu, J. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Org. Biomol. Chem.2019 , 17 (34), 7936–7940. [Link]

-

Wang, Q.; Liu, Y.; Song, H.; Wang, X. Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. Org. Lett.2026 , 28 (1), 1–5. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides [organic-chemistry.org]

- 4. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]

- 7. Visible-Light Photoredox-Catalyzed Giese Reaction: Decarboxylative Addition of Amino Acid Derived α-Amino Radicals to Electron-Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photo-Mediated Decarboxylative Giese-Type Reaction Using Organic Pyrimidopteridine Photoredox Catalysts [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Navigating the Synthesis of Chromane-7-carbaldehyde: A Technical Support Guide

Welcome to the technical support center for the synthesis of Chromane-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important scaffold. This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] However, its synthesis can present challenges, from selecting the appropriate formylation strategy to optimizing reaction conditions and purifying the final product.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve your yields and obtain high-purity this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when approaching the synthesis of this compound.

FAQ 1: Which synthetic route is best for preparing this compound?

The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, and tolerance of functional groups on the chromane core. Here is a comparative overview of common formylation methods:

| Synthetic Route | Primary Reagents | Typical Yields | Key Advantages | Key Disadvantages |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Moderate to Good | Mild conditions, widely applicable to electron-rich aromatics.[3][4] | The Vilsmeier reagent is moisture-sensitive; requires anhydrous conditions. |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Low to Moderate | Simple setup, avoids highly corrosive reagents. | Generally low yields (15-20%); regioselectivity can be an issue.[5][6] |

| Reimer-Tiemann Reaction | Chloroform, strong base | Low to Moderate | Utilizes readily available and inexpensive reagents. | Often results in a mixture of ortho and para isomers; can be difficult to control.[7][8] |

| Lithiation-Formylation | Organolithium reagent (e.g., n-BuLi), DMF | Good to Excellent | High yields and good regioselectivity, especially with directing groups.[9][10] | Requires strictly anhydrous and inert conditions; organolithiums are highly reactive.[11] |

| Grignard-based Formylation | Grignard reagent, formylating agent | Variable | Useful for substrates with existing halide functionality. | Grignard reagents are basic and incompatible with acidic protons.[12][13] |

Recommendation: For general-purpose synthesis of this compound, the Vilsmeier-Haack reaction often provides a good balance of yield, scalability, and ease of execution, provided that anhydrous conditions are maintained. For high-yield, small-scale syntheses where regioselectivity is critical, lithiation-formylation is a powerful alternative.

FAQ 2: My starting chromane is not commercially available. What are some general strategies for its synthesis?

The chromane scaffold can be synthesized through various methods. A common approach is the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, which proceeds under mild conditions.[14] Another strategy involves the reaction of 2'-hydroxyacetophenones with aldehydes, followed by an intramolecular oxa-Michael addition, which can be facilitated by microwave irradiation.[15]

Part 2: Troubleshooting Guides for Common Synthetic Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in the Vilsmeier-Haack Formylation of Chromane

Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction, but I am getting very low yields or recovering only my starting material. What could be the cause?

Answer: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be traced back to a few key factors. The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is a weak electrophile that then attacks the electron-rich chromane ring.[16]

Here’s a systematic approach to troubleshooting:

1. Purity and Anhydrous Nature of Reagents and Solvents:

-

The "Why": The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, preventing the formylation of your chromane substrate.

-

Corrective Actions:

-

Use freshly distilled or new bottles of POCl₃ and anhydrous DMF.[17]

-

Ensure all glassware is oven-dried or flame-dried before use.

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

2. Reaction Temperature and Time:

-

The "Why": The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic formation.[17] However, the subsequent formylation of the chromane may require heating to proceed at a reasonable rate, especially if the chromane ring is not sufficiently activated.[4][17]

-

Optimization Strategy:

-

Step 1: Vilsmeier Reagent Formation: Slowly add POCl₃ to anhydrous DMF at 0 °C and stir for 30-60 minutes.

-

Step 2: Formylation: Add the chromane substrate to the pre-formed Vilsmeier reagent at 0 °C.

-

Step 3: Drive the Reaction: If no reaction is observed at low temperature (monitored by TLC), gradually increase the temperature. Depending on the substrate's reactivity, this could range from room temperature to 80 °C or higher.[17] For sluggish reactions, refluxing overnight may be necessary.[17]

-

3. Activation of the Chromane Ring:

-

The "Why": The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, it works best with electron-rich aromatic compounds.[3] The oxygen atom in the chromane ring is an electron-donating group, which activates the aromatic ring, primarily at the ortho and para positions. The 7-position is para to the ether linkage, making it a favorable site for formylation.

-

Consideration: If your chromane substrate has strong electron-withdrawing groups on the aromatic ring, the reaction may be sluggish or fail altogether. In such cases, a different synthetic strategy, such as lithiation-formylation, might be more effective.

Troubleshooting Workflow for Vilsmeier-Haack Reaction

Caption: Troubleshooting workflow for low yields in the Vilsmeier-Haack reaction.

Issue 2: Poor Regioselectivity in the Formylation of Chromane

Question: I am obtaining a mixture of isomers (e.g., Chromane-5-carbaldehyde and this compound). How can I improve the regioselectivity of the formylation?

Answer: Achieving high regioselectivity is crucial for efficient synthesis. The formation of multiple isomers complicates purification and reduces the overall yield of the desired product.

1. Understanding the Directing Effects in Chromane:

-

The ether oxygen in the chromane ring is an ortho-, para-directing group. This means it activates the positions ortho (position 5) and para (position 7) to it for electrophilic aromatic substitution. Steric hindrance from the dihydropyran ring can influence the ratio of ortho to para substitution.

2. Strategies to Enhance Regioselectivity:

-

Directed Ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity. By introducing a directing group at a specific position on the chromane ring, you can direct a strong base (like n-butyllithium) to deprotonate the adjacent position. This is then followed by quenching with a formylating agent like DMF.[10] While this requires a multi-step synthesis, it offers excellent control over the position of formylation.

-

Choice of Formylation Reagent: Different formylation reactions exhibit varying degrees of regioselectivity.

-

Blocking Groups: In some cases, a bulky, temporary blocking group can be installed at the undesired reactive site (e.g., position 5). After formylation at the desired position (position 7), the blocking group is removed. This strategy adds steps to the synthesis but can be very effective.

Decision Tree for Improving Regioselectivity

Caption: Decision-making process for improving regioselectivity in chromane formylation.

Issue 3: Difficulties in Purifying this compound

Question: My crude product is an oil or a mixture that is difficult to purify by column chromatography. What are some effective purification strategies?

Answer: Purification of aldehydes can sometimes be challenging due to their moderate polarity and potential for streakiness on silica gel.

1. Column Chromatography Optimization:

-

Solvent System: A common issue is using a solvent system that is too polar, which can lead to poor separation. Start with a less polar eluent (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.

-

Silica Gel Deactivation: Aldehydes can sometimes interact with the acidic sites on silica gel. You can try deactivating the silica gel by pre-treating it with a small amount of triethylamine in your eluent (e.g., 0.5-1%).

-

Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.

2. Alternative Purification Methods:

-

Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material. Experiment with different solvent systems (e.g., hexane/ethyl acetate, ethanol/water) to induce crystallization.

-

Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a solid adduct, which can often be filtered off from the reaction mixture. The aldehyde can then be regenerated by treating the adduct with an acid or base. This is a classic method for purifying aldehydes from non-carbonyl impurities.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of a generic chromane substrate.

Protocol: Vilsmeier-Haack Synthesis of this compound

Materials:

-

Chromane (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Preparation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[17]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous oil is normal.

-

-

Formylation Reaction:

-

Dissolve the chromane substrate (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the chromane solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be increased further.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with deionized water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Vilsmeier-Haack Reaction Workflow

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of this compound.

References

-

Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

-

ChemRxiv. Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. Available at: [Link]

-

ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one). Available at: [Link]

-

MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

NIH. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Available at: [Link]

-

L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available at: [Link]

-

Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

ResearchGate. (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available at: [Link]

-

Grokipedia. Duff reaction. Available at: [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]

-

RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

-

NIH. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

- Google Patents. US3833660A - Process for making aromatic aldehydes.

-

ResearchGate. (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available at: [Link]

-

YouTube. Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. Available at: [Link]

-

NIH. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Available at: [Link]

-

Exploring the Reimer-Tiemann Reaction: History and Scope. Available at: [Link]

-

ResearchGate. A novel method for the formylation of Grignard reagent. Available at: [Link]

-

NIH. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Available at: [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]

-

Formylation - Common Conditions. Available at: [Link]

-

ResearchGate. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Available at: [Link]

-

ResearchGate. 2.5.7 Formylation and the Vilsmeier Reagent. Available at: [Link]

-

Duff Reaction. Available at: [Link]

-

ResearchGate. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Available at: [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available at: [Link]

-

ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Available at: [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

-

YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. grokipedia.com [grokipedia.com]

Technical Support Center: Chromane Ring Synthesis

Welcome to the Technical Support Center for Chromane Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the chromane scaffold—a privileged core in numerous natural products and pharmaceutical agents.

As a Senior Application Scientist, I've seen firsthand how subtle variations in substrate, reagents, or conditions can dramatically impact the success of a chromane ring formation. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will move from general strategic considerations to specific, problem-focused troubleshooting guides, complete with detailed protocols and mechanistic insights.

Section 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level questions that are critical during the planning phase of a synthesis involving chromane ring formation.

Q1: I need to synthesize a chromane. Which cyclization strategy should I choose?

A1: The optimal strategy depends heavily on the desired substitution pattern, available starting materials, and required stereochemical outcome. The three most common strategies are:

-

Oxa-Michael Addition (Intramolecular): This is a powerful method for forming chroman-4-ones. It typically involves the cyclization of a precursor containing a phenolic hydroxyl group and an α,β-unsaturated carbonyl moiety. It is often favored for its operational simplicity and the availability of starting materials.

-

Transition-Metal-Catalyzed Annulation: Methods like Heck, Suzuki, or Buchwald-Hartwig couplings, as well as C-H activation strategies, offer a convergent approach.[1] These are particularly useful for constructing highly substituted or complex chromanes that might be difficult to access via linear sequences. Palladium-catalyzed reactions are common, offering a versatile toolkit for C-C and C-O bond formation.[2]

-

Mitsunobu Cyclization: This classic reaction is excellent for forming the chromane ether linkage via an intramolecular SN2 reaction. It is particularly useful when you have a diol precursor where one alcohol is phenolic and the other is aliphatic. A key advantage is the predictable inversion of configuration at the aliphatic alcohol center, offering stereochemical control.[3]

The following decision workflow can help guide your choice:

Caption: Decision workflow for selecting a primary chromane synthesis strategy.

Q2: My starting phenol has electron-donating groups. How will this affect my cyclization?

A2: Electron-donating groups (EDGs) on the phenolic ring (e.g., -OMe, -Me) increase the nucleophilicity of the hydroxyl group.

-

For Oxa-Michael additions: This enhanced nucleophilicity can be beneficial, potentially accelerating the desired cyclization. However, it can also increase the propensity for side reactions. For instance, in the synthesis of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes, phenols with EDGs have been shown to lead to higher amounts of byproducts from the self-condensation of the aldehyde, which complicates purification and lowers yields.[4][5]

-

For Transition-Metal Catalysis: In Pd-catalyzed C-H activation/annulation reactions, electron-rich phenols are generally more reactive, which can be advantageous.

Q3: My starting phenol has electron-withdrawing groups. What challenges should I anticipate?

A3: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halides decrease the nucleophilicity of the phenolic oxygen.

-

For Oxa-Michael additions: This can make the cyclization sluggish, requiring more forcing conditions (e.g., stronger base, higher temperature). However, a benefit is that substrates with EWGs often give cleaner reactions and higher yields of the desired chroman-4-one because side reactions like aldehyde self-condensation are suppressed.[4][5]

-

For Mitsunobu reactions: The pKa of the phenol is critical. A more acidic phenol (lower pKa, due to EWGs) is more readily deprotonated, which is a key step in the Mitsunobu mechanism.[3] This can lead to more efficient reactions.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct Q&A to address specific problems you might be facing in the lab.

Problem Area 1: Low or No Yield

Q: My intramolecular oxa-Michael reaction to form a chroman-4-one is not working. My starting material is consumed, but I see a complex mixture on my TLC plate. What's happening?

A: This is a common and frustrating issue. The problem often lies in competing side reactions. Let's break down the causes and solutions.

Causality: The reaction to form a chroman-4-one from a 2'-hydroxychalcone intermediate is a reversible process (retro-oxa-Michael). If the desired cyclized product is not thermodynamically stable under the reaction conditions, or if other irreversible pathways are accessible, low yields will result. Furthermore, strongly basic conditions can promote undesired side reactions.

Troubleshooting Steps:

-

Identify the Byproducts: Before optimizing, try to identify the major side products. Common culprits include:

-

Aldehyde Self-Condensation: Especially problematic with electron-rich phenols.[4][5]

-

Polymerization: Anionic polymerization of the α,β-unsaturated system can occur under strongly basic conditions.

-

Retro-Oxa-Michael Product: The starting 2'-hydroxychalcone may be present if the equilibrium does not favor the cyclized product.

-

-

Modify Reaction Conditions:

-

Base Selection: The choice of base is critical. If you are using a very strong base like NaOH or KOH, consider switching to a milder, non-nucleophilic organic base like diisopropylethylamine (DIPA) or 1,8-Diazabicycloundec-7-ene (DBU). The base is required to facilitate the initial aldol condensation and the subsequent cyclization, but overly harsh conditions can favor decomposition pathways.[6]

-

Temperature Control: High temperatures can favor the retro-oxa-Michael reaction. Try running the reaction at a lower temperature for a longer period. Conversely, some cyclizations require heat to overcome an activation barrier. A systematic temperature screen (e.g., RT, 50 °C, 80 °C) is advisable.

-

Solvent Choice: Solvent polarity can significantly impact the reaction. Protic solvents like ethanol are commonly used and often effective.[7] However, screening other solvents (e.g., THF, Dioxane, Toluene) can sometimes dramatically improve yields by altering the solubility of intermediates and transition states.

-

Data Snapshot: Effect of Substituents on Chroman-4-one Yield

| 2'-hydroxyacetophenone Substituents | Aldehyde | Base | Yield (%) | Reference |

| 3'-bromo-5'-chloro- (EWG) | Hexanal | DIPA | 88% | [5] |

| 3',5'-dimethyl- (EDG) | Hexanal | DIPA | 17% | [5] |

| 3'-methoxy- (EDG) | Hexanal | DIPA | 17% | [5] |

This table clearly illustrates that electron-deficient phenols often lead to higher yields in this specific reaction, likely due to the suppression of aldehyde self-condensation side reactions.[5]

Q: My palladium-catalyzed annulation reaction has stalled. I'm using a standard Pd(OAc)₂/phosphine ligand system, but I'm only getting trace product and recovery of starting material.

A: Catalyst deactivation is a frequent issue in palladium-catalyzed cross-coupling reactions. The active Pd(0) species is sensitive and can be poisoned or converted into inactive forms.

Causality: The catalytic cycle can be disrupted in several ways. Common deactivation pathways include the formation of inactive palladium complexes, often with excess anionic species, or the reduction of the soluble catalyst to bulk, inactive palladium black.[8] Moisture can also be particularly detrimental.

Caption: Simplified catalytic cycle for a Heck-type reaction and common deactivation pathways for the active Pd(0) catalyst.

Troubleshooting Steps:

-

Reagent and Solvent Purity: Ensure all reagents are pure and, critically, that your solvents are anhydrous and degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. Using fresh, high-purity solvents is essential.

-

Ligand Choice and Ratio: The phosphine ligand is not just an accessory; it stabilizes the Pd center.

-

Steric Bulk: Very bulky ligands (e.g., tBu₃P) or specific biaryl phosphines (e.g., XPhos) can promote the reductive elimination step and prevent catalyst aggregation.[9]

-

Ligand:Pd Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to the formation of palladium black, while too much can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is slow to react.[9] A typical starting point is a 1:1 to 2:1 ratio of ligand to palladium.

-

-

Base Selection: The base is not just a proton scavenger. It plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but sometimes a soluble organic base like Et₃N or DBU can improve results. The choice can affect the solubility of palladium intermediates and the overall reaction kinetics.

-

Consider Additives: In some cases, additives can be beneficial. For instance, silver salts are sometimes added to Heck reactions to act as halide scavengers, which can promote the reaction by generating a more reactive cationic palladium intermediate.[10]

Problem Area 2: Poor Stereoselectivity

Q: My reaction produces my desired chromane, but as a 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: Achieving high diastereoselectivity requires controlling the geometry of the transition state during the ring-forming step. This is influenced by steric and electronic factors that can be tuned.

Causality: The formation of a new stereocenter relative to an existing one is governed by the relative energy of the competing diastereomeric transition states. To improve selectivity, you must increase the energy difference between these transition states.

Troubleshooting Steps:

-

Lower the Reaction Temperature: This is often the simplest and most effective first step. Lower temperatures allow the reaction to proceed through the lowest energy transition state with higher fidelity. Kinetically controlled reactions often show enhanced selectivity at reduced temperatures.

-

Change the Solvent: The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects. Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile).

-

Modify Steric Bulk:

-

On the Substrate: If possible, increase the steric bulk of a substituent near the reacting centers. This can create a stronger facial bias, forcing the incoming group to attack from the less hindered face. Using a bulkier protecting group can be an effective strategy.

-

On the Catalyst/Reagent: In catalyzed reactions, using a bulkier ligand can create a more constrained chiral pocket, leading to better stereochemical communication and higher diastereoselectivity.

-

-

Use a Chiral Catalyst: For enantioselective reactions, employing a chiral catalyst is essential. For diastereoselective reactions where a chiral substrate is used, a chiral catalyst can still enhance selectivity through matched/mismatched interactions. There are numerous highly effective chiral organocatalysts and transition metal complexes designed for asymmetric synthesis of chromanes.[11][12][13]

Problem Area 3: Use of Protecting Groups

Q: I am planning a multi-step synthesis. Do I need to protect the phenolic hydroxyl group before attempting the chromane ring formation?

A: It depends on the subsequent reaction steps, but often, protection is a wise strategy to prevent undesired side reactions.

Causality: The phenolic hydroxyl group is acidic and nucleophilic. It can interfere with a wide range of reagents, including strong bases (e.g., organolithiums, Grignards), and can be alkylated or acylated under conditions intended for other functional groups. Protecting groups act as temporary masks to prevent this reactivity.[14]

Common Protecting Group Strategies for Phenols:

-

Silyl Ethers (e.g., TBS, TIPS):

-

Application: These are robust and widely used. They are stable to a broad range of non-acidic and non-fluoride conditions. tert-Butyldimethylsilyl (TBS) is a common choice.[15][16]

-

Installation: R₃SiCl (e.g., TBDMSCl), Imidazole, in DMF.

-

Removal: Fluoride source (e.g., TBAF in THF) or acidic conditions. The stability of silyl ethers is tunable based on the steric bulk of the alkyl groups on the silicon.

-

-

Methyl Ethers (e.g., MOM, BOM):

-

Application: Very stable protecting groups, often used when harsh conditions are required in subsequent steps.

-

Installation: Typically installed using reagents like MOM-Cl or BOM-Cl with a non-nucleophilic base.

-

Removal: Requires strong acidic conditions (e.g., HCl) or specific reagents (e.g., BBr₃ for methyl ethers), so their use must be planned carefully to ensure orthogonality with other protecting groups and compatibility with the final product.

-

-

Benzyl Ethers (Bn):

-

Application: A very common and stable protecting group.

-

Installation: Benzyl bromide (BnBr) with a base like K₂CO₃.

-

Removal: Hydrogenolysis (H₂, Pd/C), which is a very mild and clean deprotection method, provided the rest of the molecule is stable to reduction.

-

Key Consideration - Orthogonality: In a complex synthesis, choose protecting groups that can be removed under different conditions. For example, you could have a TBS ether (removed by fluoride), an ester (removed by base), and a Boc group on a nitrogen (removed by acid) in the same molecule, allowing you to deprotect each one selectively.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point. Optimization will likely be necessary for your specific substrate.

Protocol 1: General Procedure for Oxa-Michael Synthesis of a Chroman-4-one

This procedure is adapted from a microwave-assisted synthesis and can be modified for conventional heating.[5]

-

Reaction Setup: To a microwave vial, add the 2'-hydroxyacetophenone (1.0 equiv), the appropriate aldehyde (1.1 equiv), and ethanol (to make a 0.4 M solution).

-

Base Addition: Add diisopropylethylamine (DIPA) (1.1 equiv).

-

Reaction: Seal the vial and heat using microwave irradiation to 160-170 °C for 1 hour. (Alternatively, heat in a sealed tube at a similar temperature with conventional heating, monitoring by TLC).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Mitsunobu Cyclization

This procedure is a general method for performing a Mitsunobu reaction.[17]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the diol precursor (1.0 equiv) and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC, looking for the consumption of the starting material and the formation of a new, less polar spot. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

-

Work-up: Upon completion, concentrate the reaction mixture. The crude product can often be purified directly by flash chromatography. To remove the bulk of the triphenylphosphine oxide, you can triturate the crude solid with a solvent like diethyl ether, in which the byproduct is poorly soluble.

Protocol 3: Palladium-Catalyzed Carbonylative Cyclization to a Chromane

This protocol describes the synthesis of a chromane derivative via an intramolecular C-H alkenylation.[18]

-

Reaction Setup: To a Schlenk flask, add the aryl alkenol substrate (1.0 equiv), PdCl₂(CH₃CN)₂ (5 mol %), and CuCl₂ (2.0 equiv) as an oxidant.

-

Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF).

-

Atmosphere: Evacuate and backfill the flask with carbon monoxide (CO) gas from a balloon three times.

-

Reaction: Stir the reaction mixture under the CO atmosphere (balloon pressure) at the desired temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

References

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

-

Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. Available at: [Link]

-

Luo, J., et al. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available at: [Link]

-

Alcaide, B., et al. (2016). Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome. ACS Catalysis. Available at: [Link]

-

Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

- (Reference link not available)

-

Orr, R. K., et al. (2017). Synthesis of chromans and flavanes. Organic Chemistry Portal. Available at: [Link]

- (Reference link not available)

- (Reference link not available)

-

(2024). Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

- (Reference link not available)

-

Nguyen, V. C., et al. (2005). Synthesis of Chromane Derivatives by Palladium-Catalyzed Intramolecular Allylation of Aldehydes with Allylic Acetates or Chlorides Using Indium and Indium(III) Chloride. ResearchGate. Available at: [Link]

- (Reference link not available)

-

Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]

-

Wolfe, J. P., et al. (2015). Palladium-catalyzed carbonylative cyclization of aryl alkenes/alkenols: a new reaction mode for the synthesis of electron-rich chromanes. PubMed. Available at: [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

-

Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Available at: [Link]

-

Synthetic methods: Oxa-Michael addition. (2008). The chemical reaction database. Available at: [Link]

- (Reference link not available)

-

Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

-

The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. (n.d.). MDPI. Available at: [Link]

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

- (Reference link not available)

-

Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Palladium-catalyzed carbonylative cyclization of aryl alkenes/alkenols: a new reaction mode for the synthesis of electron-rich chromanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Chromane Derivatives